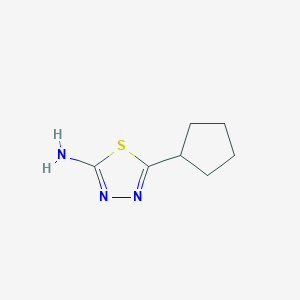

5-Cyclopentyl-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSBORAJOCQFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366313 | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-54-8 | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopentyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in pharmaceutical and agricultural applications. This document collates available data on its chemical structure, physicochemical properties, and synthesis. Furthermore, it delves into its potential biological activities, including its role as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, a characteristic attributed to the presence of the cyclopentyl group.[1] The 1,3,4-thiadiazole ring endows the molecule with aromatic character and potential for hydrogen bonding, while the cyclopentyl group introduces a hydrophobic element.[1] This dual nature influences its solubility, making it sparingly soluble in water but soluble in organic solvents.[1] The thiadiazole ring is generally stable; however, the amine group may be susceptible to degradation under acidic or oxidative conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57235-54-8 | [1] |

| Molecular Formula | C₇H₁₁N₃S | [1] |

| Molecular Weight | 169.25 g/mol | [1] |

| Physical State | Solid at room temperature (predicted) | [1] |

| Melting Point | Moderate to high (predicted) | [1] |

| Boiling Point | Moderate to high (predicted) | [1] |

| Solubility | Limited solubility in water, soluble in organic solvents (predicted) | [1] |

| Decomposition Temperature | 250-270°C | [1] |

Synthesis of this compound

A general and efficient one-pot method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent like polyphosphate ester (PPE).[2] This method is adaptable for the synthesis of the title compound using cyclopentanecarboxylic acid as the starting material.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Cyclopentanecarboxylic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform (CHCl₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide in chloroform.

-

Add polyphosphate ester (PPE) to the mixture.

-

Heat the reaction mixture with stirring at 80-85°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the crude product with water and recrystallize from ethanol to obtain pure this compound.[1]

Diagram 1: General Workflow for the One-Pot Synthesis

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

| Spectrum | Predicted Peaks |

| ¹H NMR | Signals corresponding to the cyclopentyl protons (aliphatic region) and the amine protons (downfield, broad). |

| ¹³C NMR | Resonances for the five distinct carbons of the cyclopentyl group and the two carbons of the thiadiazole ring. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (cyclopentyl), C=N, and C-S stretching of the thiadiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (169.25 g/mol ). |

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] The anti-inflammatory effects of many thiadiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[3][4][5][6]

Anti-inflammatory Signaling Pathway

The inhibition of COX and LOX enzymes by this compound would disrupt the arachidonic acid cascade, a critical pathway in the inflammatory response. This would lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Diagram 2: Proposed Anti-inflammatory Signaling Pathway

Applications

The chemical properties and biological activities of this compound suggest its potential for various applications:

-

Pharmaceutical Development: As a scaffold for the design of novel anti-inflammatory and antimicrobial drugs.[1]

-

Agricultural Chemistry: Potential use in the development of new herbicides and fungicides.[1]

-

Material Science: Exploration of its electronic properties for applications in organic semiconductors and photovoltaic materials.[1]

Conclusion

This compound is a versatile heterocyclic compound with a promising profile for further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and potential biological activities. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, encouraging further exploration of this and related thiadiazole derivatives. Future research should focus on obtaining experimental validation of the predicted physicochemical and spectral data, as well as conducting in-depth biological assays to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 57235-54-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, and the application of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for its characterization. Experimental protocols, data analysis, and the visualization of key chemical and biological concepts are presented to offer a complete reference for researchers in the field.

Introduction

This compound belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in drug discovery due to its diverse pharmacological activities.[1][2][3] Derivatives of this core structure have been reported to exhibit a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties.[4][5] The structural characterization of these molecules is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide focuses on the definitive identification of the this compound structure through modern analytical techniques.

Molecular Profile:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57235-54-8 |

| Molecular Formula | C₇H₁₁N₃S |

| Molecular Weight | 169.25 g/mol |

| SMILES | C1CCC(C1)C2=NN=C(S2)N |

Synthesis

A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphate ester (PPE) or a strong acid like concentrated sulfuric acid.[6][7]

Structural Elucidation Workflow

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecular structure, and together they allow for an unambiguous identification.

Spectroscopic Data and Analysis

Due to the absence of officially published experimental data for this compound, the following spectral data are predicted based on the analysis of structurally similar 5-alkyl-2-amino-1,3,4-thiadiazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the protons of the cyclopentyl group and the amine group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.10 | s | 2H | -NH₂ |

| ~3.40 | p | 1H | -CH- (cyclopentyl) |

| ~2.05 | m | 2H | -CH₂- (cyclopentyl, adjacent to CH) |

| ~1.80 | m | 2H | -CH₂- (cyclopentyl) |

| ~1.65 | m | 4H | -CH₂- (cyclopentyl) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 | C=N (Thiadiazole ring, C2) |

| ~160 | C-S (Thiadiazole ring, C5) |

| ~40 | -CH- (cyclopentyl) |

| ~33 | -CH₂- (cyclopentyl, adjacent to CH) |

| ~26 | -CH₂- (cyclopentyl) |

Mass Spectrometry (Electron Ionization)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Assignment |

| 169 | [M]⁺ (Molecular Ion) |

| 142 | [M - HCN]⁺ |

| 114 | [M - C₄H₇]⁺ |

| 100 | [M - C₅H₉]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit absorption bands characteristic of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Medium | C=N stretching (thiadiazole ring) |

| ~1550 | Medium | N-H bending (amine) |

| ~1350 | Medium | C-N stretching |

| ~700 | Medium | C-S stretching |

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine cyclopentanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Reagent Addition: Under stirring, slowly add polyphosphate ester (PPE) (sufficient quantity to ensure a stirrable paste) to the mixture.

-

Heating: Heat the reaction mixture at 80-100°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralization and Precipitation: Neutralize the aqueous solution with a suitable base (e.g., 10% NaOH solution) to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Set the spectral width to cover the range of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Biological Context: A Potential Signaling Pathway

Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as anticancer agents by inhibiting the Extracellular signal-regulated kinase (ERK) pathway.[1] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined application of synthesis and various spectroscopic techniques. This guide provides the necessary theoretical background, predicted data, and experimental protocols to aid researchers in the characterization of this and similar heterocyclic compounds. The potential biological activity of this class of molecules, particularly as inhibitors of key signaling pathways in cancer, underscores the importance of their continued investigation in the field of drug development.

References

- 1. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

CAS Number: 57235-54-8

Molecular Formula: C₇H₁₁N₃S

Molecular Weight: 169.25 g/mol

This technical guide provides an in-depth overview of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in drug discovery and development. While extensive research on this specific molecule is limited, this document consolidates available information and presents data from closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily derived from computational predictions and data available for structurally similar compounds.

| Property | Value | Source |

| CAS Number | 57235-54-8 | [Internal Database] |

| Molecular Formula | C₇H₁₁N₃S | [Internal Database] |

| Molecular Weight | 169.25 g/mol | [Internal Database] |

| Appearance | White to off-white crystalline solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF (Predicted) | General knowledge of similar compounds |

| pKa | Not available | - |

| LogP | 1.8 (Predicted) | Computational Prediction |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via the cyclization of a cyclopentanecarboxylic acid derivative with thiosemicarbazide. This is a common and versatile method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.

General Synthetic Scheme

Caption: General synthetic route for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles and may be adapted for this compound.

Materials:

-

Cyclopentanecarboxylic acid (1 equivalent)

-

Thiosemicarbazide (1 equivalent)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a dehydrating agent

-

Appropriate solvent (e.g., dry toluene or dioxane)

-

Sodium bicarbonate or ammonium hydroxide solution for neutralization

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of cyclopentanecarboxylic acid (1 eq.) and thiosemicarbazide (1 eq.) is suspended in a suitable dry solvent.

-

The mixture is cooled in an ice bath, and the dehydrating agent (e.g., POCl₃, 2-3 eq.) is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The acidic solution is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry. Derivatives have been reported to exhibit a broad range of pharmacological activities.

Known Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Active against a range of bacteria and fungi. |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Exhibits inhibitory activity against inflammatory mediators. |

| Anticonvulsant | Demonstrates potential in controlling seizures. |

| Antitubercular | Active against Mycobacterium tuberculosis. |

| Carbonic Anhydrase Inhibition | Some derivatives are potent inhibitors of carbonic anhydrase. |

Postulated Mechanism of Action: Kinase Inhibition (Hypothetical)

Given that many heterocyclic compounds exert their anticancer effects through kinase inhibition, a plausible mechanism of action for this compound could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Future Directions

The promising biological activities associated with the 1,3,4-thiadiazole scaffold warrant further investigation into this compound. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yield, scalable synthetic route.

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including various cancer cell lines, bacterial strains, and fungal species.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which the compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the cyclopentyl group and the amine substituent to improve potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The provided information, though based in part on related structures, offers a strong starting point for further exploration and development in the field of medicinal chemistry.

Synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visual diagrams of the synthetic pathway and experimental workflow.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of derivatives of 2-amino-1,3,4-thiadiazole is therefore of significant interest in the pursuit of novel therapeutic agents. This guide focuses on the synthesis of the 5-cyclopentyl substituted analogue, detailing a common and effective synthetic route.

The primary synthetic strategy involves the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid.[4][5][6] In this case, cyclopentanecarboxylic acid and thiosemicarbazide are the key starting materials. The reaction is typically facilitated by a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPE).[7][8][9]

Synthetic Pathway

The synthesis of this compound is generally achieved through a one-pot reaction. The proposed reaction scheme is illustrated below.

Caption: Synthetic route to this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on established procedures for analogous compounds.

Materials:

-

Cyclopentanecarboxylic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPE)

-

Deionized Water

-

Ammonium Hydroxide solution (25-30%)

-

Ethanol

-

Sodium Bicarbonate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Ice bath

-

Buchner funnel and flask

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide.

-

Acid Addition: While stirring the mixture, slowly and carefully add a dehydrating agent. A common choice is concentrated sulfuric acid, added dropwise in excess (e.g., 5-10 equivalents), or polyphosphoric acid (PPE). The addition should be performed in an ice bath to control the exothermic reaction.

-

Reaction: After the addition of the acid, the reaction mixture is typically heated. The temperature and reaction time will vary depending on the chosen acid. For sulfuric acid, the mixture may be stirred at room temperature for several hours or gently heated (e.g., 60-80 °C) for a shorter period. For PPE, higher temperatures (e.g., 90-120 °C) for 1-2 hours are common.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then carefully poured into a beaker of crushed ice with constant stirring.

-

Neutralization: The acidic solution is then neutralized by the slow addition of an aqueous solution of a base, such as ammonium hydroxide or sodium bicarbonate, until the pH is approximately 7-8. This should be done in an ice bath as the neutralization is exothermic.

-

Precipitation and Filtration: The neutralization will cause the crude product to precipitate out of the solution. The solid is then collected by vacuum filtration using a Buchner funnel.

-

Washing: The collected solid is washed with cold deionized water to remove any remaining salts and impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.[7]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical results for similar reactions reported in the literature.

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁N₃S |

| Molecular Weight | 169.25 g/mol |

| Appearance | White to off-white solid |

| Yield | 70-90% |

| Melting Point | 180-195 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol, insoluble in water |

Characterization Data (Hypothetical):

| Technique | Expected Data |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ppm 7.25 (s, 2H, NH₂), 3.20 (quint, 1H, CH), 1.90-1.50 (m, 8H, CH₂) |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ppm 168.0 (C=N), 155.0 (C-NH₂), 40.0 (CH), 32.0 (CH₂), 25.0 (CH₂) |

| IR (KBr) | ν cm⁻¹ 3300-3100 (N-H stretching), 2950 (C-H stretching), 1620 (N-H bending), 1550 (C=N stretching) |

| Mass Spec. | m/z: 170.0 [M+H]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and analysis.

Signaling Pathways and Biological Relevance

While the specific biological activity of this compound is not extensively documented, the 2-amino-1,3,4-thiadiazole core is a known pharmacophore. Derivatives have been reported to interact with various biological targets. For instance, some 1,3,4-thiadiazole derivatives act as inhibitors of enzymes such as carbonic anhydrase, while others have shown potential as anticancer agents by interfering with cell signaling pathways involved in proliferation and apoptosis. The cyclopentyl group, being a lipophilic moiety, may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research would be necessary to elucidate the specific signaling pathways modulated by this particular compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The provided experimental protocol, along with the expected data and workflow diagrams, serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the 2-amino-1,3,4-thiadiazole scaffold suggests that the title compound could be a promising candidate for further biological evaluation.

References

- 1. connectjournals.com [connectjournals.com]

- 2. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

Unveiling the Mechanistic Landscape of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Cyclopentyl-1,3,4-thiadiazol-2-amine is a heterocyclic amine belonging to the 1,3,4-thiadiazole class of compounds. While the broader family of 1,3,4-thiadiazoles has been extensively investigated and is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific and detailed mechanistic data for this compound remains largely uncharacterized in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities associated with the 1,3,4-thiadiazole scaffold, offering potential avenues for investigation into the specific mechanism of action of its 5-cyclopentyl derivative.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a multitude of medicinally important molecules. The versatile nature of the thiadiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, makes it an attractive moiety in drug design.

Known Biological Activities of 1,3,4-Thiadiazole Derivatives

While specific experimental data for this compound is not available, the diverse biological activities reported for other substituted 1,3,4-thiadiazoles can inform potential mechanisms of action. These activities are summarized below.

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Potential Molecular Targets/Pathways | Reference Type |

| Antimicrobial | Inhibition of microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase), disruption of cell wall synthesis. | Preclinical Studies |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, modulation of cytokine production. | Preclinical Studies |

| Anticancer | Inhibition of protein kinases, topoisomerases; induction of apoptosis; anti-proliferative effects. | Preclinical Studies |

| Anticonvulsant | Modulation of ion channels (e.g., sodium, calcium channels), enhancement of GABAergic neurotransmission. | Preclinical Studies |

| Antitubercular | Inhibition of specific mycobacterial enzymes. | Preclinical Studies |

Postulated Mechanism of Action for this compound

Based on the activities of related compounds, the mechanism of action of this compound could involve one or more of the pathways mentioned above. The cyclopentyl group, a bulky and lipophilic moiety, may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its affinity for specific biological targets or improving its cellular uptake.

To elucidate the precise mechanism of action, a systematic experimental approach would be required.

Proposed Experimental Workflow for Mechanistic Elucidation

The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.

Detailed Methodologies for Key Experiments

As no specific experimental data for this compound is available, detailed protocols cannot be cited directly. However, standard methodologies for the proposed experiments are outlined below.

4.1.1. Phenotypic Screening: Antimicrobial Activity (Broth Microdilution Assay)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

4.1.2. Target-Based Screening: Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)

-

Utilize a commercial kinase panel to screen the compound against a wide range of protein kinases.

-

In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a fixed concentration.

-

Allow the kinase reaction to proceed for a defined period.

-

Add a reagent that measures the amount of ATP remaining in the well (luminescence-based detection).

-

A decrease in signal compared to the vehicle control indicates kinase inhibition.

-

Perform dose-response curves for any identified hits to determine the IC50 value.

4.1.3. Western Blotting for Signaling Pathway Analysis

-

Treat cultured cells with this compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for key proteins in a suspected signaling pathway (e.g., phosphorylated and total forms of kinases).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analyze the changes in protein expression or phosphorylation status to infer pathway modulation.

Conclusion and Future Directions

While the specific mechanism of action for this compound is not yet elucidated, the extensive biological activities of the 1,3,4-thiadiazole scaffold provide a strong foundation for future research. The proposed experimental workflow offers a systematic approach to unravel its molecular targets and signaling pathways. Further investigation into this compound is warranted to determine its therapeutic potential. The lipophilic cyclopentyl group may confer unique properties that differentiate its activity from other members of the 1,3,4-thiadiazole family, making it a person of interest for further drug discovery and development efforts.

The Biological Activity of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 5-Cyclopentyl-1,3,4-thiadiazol-2-amine. While specific quantitative biological data for this exact molecule is limited in publicly available literature, this document extrapolates from research on closely related 2-amino-1,3,4-thiadiazole derivatives to present a detailed account of its probable synthesis, potential therapeutic applications, and mechanisms of action. This guide summarizes potential antimicrobial, anti-inflammatory, and anticancer properties and explores its putative interactions with key cellular signaling pathways. Detailed experimental protocols for the synthesis and relevant biological assays are provided to facilitate further research and drug discovery efforts in this area.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been extensively investigated and have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[1][2] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity.[3] this compound, with its distinct cyclopentyl substitution, presents a unique lipophilic profile that may influence its interaction with biological targets.[4] This guide aims to consolidate the available information on this compound and its analogs to provide a foundational resource for researchers.

Synthesis

While a specific protocol for this compound is not extensively detailed in peer-reviewed journals, a general and efficient method for the synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles can be adapted from established procedures. The most common approach involves the cyclization of a carboxylic acid with thiosemicarbazide.

General Experimental Protocol: Synthesis of 5-Alkyl-1,3,4-thiadiazol-2-amine

This protocol is adapted from a patented method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles and can be applied using cyclopentanecarboxylic acid.

Materials:

-

Cyclopentanecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Water

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of cyclopentanecarboxylic acid (1.0 equivalent) and phosphorus oxychloride (a suitable excess, e.g., 5-10 equivalents) is stirred at room temperature for 20 minutes.

-

Thiosemicarbazide (1.0 equivalent) is added to the mixture.

-

The resulting mixture is heated to 80-90°C for 1-2 hours with continuous stirring.

-

After cooling the reaction mixture in an ice bath, water is carefully added to quench the reaction.

-

The suspension is then refluxed for 4 hours.

-

Upon cooling, the solution is basified to a pH of 8 with a 50% sodium hydroxide solution, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.[5]

Workflow for the Synthesis of this compound:

Biological Activities and Quantitative Data

Antimicrobial Activity

Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The mechanism is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| N-Cyclohexyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 1.6 | [6] |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 3.12 | [6] |

| 5-(p-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 62.5 | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

Table 2: Anti-inflammatory Activity (IC50) of a 1,3,4-Thiadiazole Analog

| Compound | Assay | IC50 (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | In vitro anticancer activity (LoVo cells) | 2.44 | [5][7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | In vitro anticancer activity (MCF-7 cells) | 23.29 | [5][7] |

Anticancer Activity

Several 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.[7][8][9][10][11]

Potential Signaling Pathways and Molecular Targets

Based on studies of related 2-amino-1,3,4-thiadiazole compounds, this compound may interact with several key cellular signaling pathways and enzymes.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest and suggesting a potential mechanism for anticancer activity.

Diagram of the ERK Signaling Pathway:

Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH can lead to the depletion of guanine nucleotides, thereby halting cell proliferation. This makes IMPDH an attractive target for anticancer and antiviral therapies.

Glutaminyl Cyclase (QC)

Glutaminyl cyclase is involved in the post-translational modification of proteins by catalyzing the formation of pyroglutamate residues. This enzyme has been implicated in the pathogenesis of Alzheimer's disease and cancer.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the potential biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Materials:

-

Test compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Procedure:

-

Prepare various concentrations of the test compound.

-

In a microplate, add the COX enzyme (either COX-1 or COX-2) and the test compound.

-

Pre-incubate the mixture to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) or by using a coupled colorimetric/fluorometric reaction.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While direct biological data for this specific molecule is sparse, the extensive research on its analogs strongly suggests that it is a promising candidate for further investigation as an antimicrobial, anti-inflammatory, and anticancer agent. The synthetic route is accessible, and established assay protocols can be employed to elucidate its precise biological activities and mechanisms of action. This technical guide provides a solid foundation for researchers to embark on such investigations, which could ultimately lead to the development of novel therapeutic agents. Further studies are warranted to synthesize and characterize this compound and to perform comprehensive in vitro and in vivo evaluations to confirm its therapeutic potential.

References

- 1. chemmethod.com [chemmethod.com]

- 2. jocpr.com [jocpr.com]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 57235-54-8 [smolecule.com]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Cyclopentyl-1,3,4-thiadiazol-2-amine Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a prominent heterocycle in medicinal chemistry, renowned for conferring a wide range of biological activities to its derivatives. This technical guide focuses on a specific class of these compounds: 5-Cyclopentyl-1,3,4-thiadiazol-2-amine and its derivatives. This document provides a detailed overview of the primary synthetic routes to this core structure, comprehensive experimental protocols, and a summary of the known biological activities associated with 5-alkyl-substituted-1,3,4-thiadiazol-2-amines. The information is presented to facilitate further research and development of novel therapeutic agents based on this promising scaffold.

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Derivatives of 1,3,4-thiadiazole are of significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the biological activity of the molecule. The incorporation of a cyclopentyl group at this position introduces a lipophilic and conformationally restricted aliphatic moiety, which can favorably influence pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis and properties of derivatives of this compound.

Synthesis of this compound

The most direct and widely employed method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide. In the case of this compound, the synthesis commences with cyclopentanecarboxylic acid and thiosemicarbazide. This reaction typically proceeds via an intermediate N-acylthiosemicarbazide, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Key Synthetic Methods

Several reagents can be employed to facilitate the cyclization and dehydration of the acylthiosemicarbazide intermediate. The choice of reagent can influence reaction conditions, yield, and purity of the final product.

-

Phosphorus Oxychloride (POCl₃): A common and effective dehydrating agent for this transformation. The reaction is typically carried out by heating the carboxylic acid and thiosemicarbazide in the presence of POCl₃.

-

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can act as both a catalyst and a dehydrating agent. This method often requires heating the reactants in an excess of the acid.

-

Polyphosphate Ester (PPE): A milder and less hazardous alternative to POCl₃ and H₂SO₄. PPE can be used for a one-pot synthesis from the carboxylic acid and thiosemicarbazide.

Experimental Protocols

Method A: Synthesis using Phosphorus Oxychloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture under cooling in an ice bath.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Method B: Synthesis using Polyphosphate Ester (PPE)

-

Reaction Setup: In a round-bottom flask, mix cyclopentanecarboxylic acid (1 equivalent), thiosemicarbazide (1 equivalent), and polyphosphate ester (PPE) (sufficient quantity to ensure stirring).

-

Reaction: Heat the mixture at 100-120 °C for 2-3 hours with constant stirring.

-

Work-up: Cool the reaction mixture and add water.

-

Neutralization and Isolation: Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data obtained for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines based on literature precedents.

| Parameter | Method A (POCl₃) | Method B (PPE) |

| Yield (%) | 75-90 | 60-80 |

| Melting Point (°C) | 180-185 | 180-185 |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2 (s, 2H, NH₂), ~3.2 (quint, 1H, CH), ~1.5-1.9 (m, 8H, CH₂) | ~7.2 (s, 2H, NH₂), ~3.2 (quint, 1H, CH), ~1.5-1.9 (m, 8H, CH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~170 (C=N), ~155 (C-NH₂), ~40 (CH), ~32 (CH₂), ~25 (CH₂) | ~170 (C=N), ~155 (C-NH₂), ~40 (CH), ~32 (CH₂), ~25 (CH₂) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H), ~2950 (C-H), ~1620 (C=N), ~1550 (N-H bend) | ~3300-3100 (N-H), ~2950 (C-H), ~1620 (C=N), ~1550 (N-H bend) |

Biological Activities of 5-Alkyl-1,3,4-thiadiazol-2-amine Derivatives

While specific biological data for this compound is not extensively reported, the broader class of 5-alkyl and 5-cycloalkyl-1,3,4-thiadiazol-2-amine derivatives has been investigated for various pharmacological activities.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are well-known for their antimicrobial properties. The presence of the N-C-S linkage is often implicated in their mechanism of action. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a component of several compounds with demonstrated anticancer activity. The mechanism of action for these derivatives can be diverse, often involving the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 1,3,4-thiadiazole derivatives.

Other Biological Activities

Derivatives of 1,3,4-thiadiazole have also been reported to possess anti-inflammatory, analgesic, anticonvulsant, and diuretic activities. The specific activity profile is highly dependent on the nature of the substituents on the thiadiazole ring.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes to the core structure are well-established and efficient, allowing for the generation of a diverse library of analogs for structure-activity relationship studies. Further investigation into the specific biological activities of the 5-cyclopentyl substituted derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on studies in this promising area of medicinal chemistry.

Potential Research Applications of 5-Cyclopentyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 5-Cyclopentyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest for its potential therapeutic applications. While extensive research on this particular analog is emerging, this document extrapolates from the rich data available on structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles to provide a comprehensive overview of its potential research applications. This guide will delve into its synthesis, physicochemical properties, and prospective biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Detailed experimental protocols and hypothesized mechanisms of action are presented to facilitate further investigation and drug discovery efforts.

Introduction

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity.[3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, anticancer, and antifungal properties.[1][3] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a versatile building block in drug design.[4] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of these molecules.[5] The cyclopentyl group in this compound is a lipophilic moiety that can enhance membrane permeability and influence binding to biological targets.[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. While experimental data for this specific compound is limited, predictions based on its structure provide valuable insights.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C7H11N3S | [6] |

| Molecular Weight | 169.25 g/mol | [6] |

| XlogP (predicted) | 1.7 | [6] |

| Monoisotopic Mass | 169.06737 Da | [6] |

| Appearance | Likely a solid at room temperature | [5] |

| Solubility | Limited solubility in water, potentially soluble in organic solvents | [5] |

| Thermal Stability | Exhibits excellent thermal stability with decomposition temperatures typically in the range of 250-270°C for similar compounds. | [5] |

Synthesis

The synthesis of this compound can be achieved through established methods for the formation of the 2-amino-5-substituted-1,3,4-thiadiazole core. A common and effective route involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.

General Synthetic Pathway

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from general procedures)

This protocol is a generalized procedure adapted from the synthesis of similar 5-substituted-2-amino-1,3,4-thiadiazoles.[7][8]

Materials:

-

Cyclopentanecarboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid (H2SO4)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a round-bottom flask, a mixture of equimolar amounts of cyclopentanecarboxylic acid and thiosemicarbazide is prepared.

-

A dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, is added cautiously to the mixture with cooling.

-

The reaction mixture is heated under reflux for a specified period (typically 2-4 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The acidic solution is neutralized with a suitable base, such as a sodium hydroxide solution, until a precipitate is formed.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Potential Biological Activities and Research Applications

Based on extensive research on analogous compounds, this compound holds promise in several therapeutic areas.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of Representative 5-Substituted-2-amino-1,3,4-thiadiazole Derivatives

| Compound (5-substituent) | Test Organism | MIC (µg/mL) | Reference |

| 4-Chlorophenyl | Staphylococcus aureus | 20-28 | [3] |

| 4-Fluorophenyl | Bacillus subtilis | 20-28 | [3] |

| Adamantyl | Staphylococcus aureus | - (Marked activity) | [9] |

| Phenyl | Escherichia coli | - (Significant activity) | [10] |

| 4-Methoxyphenyl | Candida albicans | - (Significant activity) | [10] |

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have demonstrated potent anti-inflammatory properties, often comparable to or exceeding those of standard drugs like diclofenac.[11][12] The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Representative Thiadiazole Derivatives

| Compound | Assay | Activity | Reference |

| Pyridine-based thiadiazole derivative (NTD3) | Carrageenan-induced rat paw edema | Surpassed diclofenac | [11] |

| 2,6-diaryl-imidazo[2,1-b][3][11][13]thiadiazole (5c) | Carrageenan-induced rat paw edema | Better than diclofenac | [14][15] |

| N-(substituted benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine (4d) | In vitro albumin denaturation | 63.87% inhibition | [16] |

Anticancer Activity

The 2-amino-1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[17] Derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms including the inhibition of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH) and lipoxygenase.[13][18]

Table 3: Anticancer Activity of Representative 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon cancer) | 2.44 | [17] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast cancer) | 23.29 | [17] |

| 5-(Thiophen-2-yl) derivative (20b) | HepG-2 (liver cancer) | 4.37 | [19] |

| 5-(Thiophen-2-yl) derivative (20b) | A-549 (lung cancer) | 8.03 | [19] |

Herbicidal and Other Potential Applications

Thiadiazole derivatives have also been investigated for their herbicidal activity.[1][20] The cyclopentyl moiety may enhance the compound's uptake and translocation in plants. Furthermore, the 1,3,4-thiadiazole core has been explored for its potential in developing antiviral and enzyme inhibitory agents, such as Bloom helicase inhibitors.[21][22]

Hypothesized Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, a plausible pathway, based on studies of related compounds, involves the inhibition of key enzymes essential for cellular processes.

Inhibition of IMP Dehydrogenase (Anticancer and Antiviral Activity)

A key mechanism for the anticancer and antiviral activity of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[13] IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and viral replication.

Caption: Hypothesized inhibition of IMPDH by the thiadiazole derivative.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound, the following are generalized protocols for key biological assays, adapted from studies on similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.[23]

Caption: Workflow for antimicrobial susceptibility testing.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model to evaluate the anti-inflammatory activity of a compound.[11][15]

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion

While direct experimental data on this compound is currently limited in publicly accessible literature, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. Its predicted physicochemical properties and the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold point towards promising applications in the development of new antimicrobial, anti-inflammatory, and anticancer agents. The synthetic routes are well-defined, and the provided experimental protocols offer a solid foundation for its biological evaluation. Further in-depth investigation into the specific biological targets and mechanisms of action of this compound is warranted and could unveil novel therapeutic opportunities. This technical guide serves as a catalyst for such research, providing a comprehensive starting point for scientists and drug development professionals.

References

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 57235-54-8 [smolecule.com]

- 6. PubChemLite - this compound (C7H11N3S) [pubchemlite.lcsb.uni.lu]

- 7. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 13. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

- 17. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and discovery of 1,3,4-thiadiazole compounds, a cornerstone in medicinal and materials chemistry. From their first synthesis in the late 19th century to their role in the development of blockbuster drugs, this document provides a comprehensive overview of the key milestones, experimental procedures, and quantitative data that have shaped our understanding of this important heterocyclic scaffold.

The Genesis of 1,3,4-Thiadiazole: A Historical Perspective

The story of 1,3,4-thiadiazole begins in 1882 when the eminent chemist Emil Fischer first described the synthesis of this novel heterocyclic ring system.[1][2] His pioneering work laid the foundation for future explorations into the chemistry of this class of compounds. Shortly after, in 1890, the structure of the 1,3,4-thiadiazole ring was further elucidated by Freund and Kuhn.[1] However, it was the extensive research by Busch and his collaborators that significantly expanded the understanding of 1,3,4-thiadiazole chemistry in the early 20th century.[2]

The initial discoveries were primarily of academic interest. The true potential of 1,3,4-thiadiazoles as pharmacologically active agents began to be realized with the advent of sulfa drugs. The structural similarity of the 1,3,4-thiadiazole ring to other biologically important heterocycles spurred investigations into its potential as a scaffold for drug design.

A pivotal moment in the history of 1,3,4-thiadiazoles was the discovery of acetazolamide in the mid-20th century. This compound, a potent carbonic anhydrase inhibitor, revolutionized the treatment of glaucoma and other conditions related to fluid retention. The success of acetazolamide triggered a surge in research, leading to the discovery of a plethora of 1,3,4-thiadiazole derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

Another significant early discovery was sulfamethizole , a short-acting sulfonamide antibiotic. Its development further solidified the importance of the 1,3,4-thiadiazole moiety in the design of effective chemotherapeutic agents.

Foundational Syntheses: The Birth of Key 1,3,4-Thiadiazole Scaffolds

The early synthetic routes to 1,3,4-thiadiazoles were crucial for the exploration of their chemical and biological properties. Two of the most fundamental and historically significant synthetic methods are the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole and the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This compound is a versatile intermediate in the synthesis of a wide range of 1,3,4-thiadiazole derivatives. One of the earliest and most common methods for its preparation involves the reaction of thiosemicarbazide with carbon disulfide.

Experimental Protocol: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

-

Reactants: Thiosemicarbazide, Carbon Disulfide, Anhydrous Sodium Carbonate, Absolute Ethanol.

-

Procedure:

-

A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate in absolute ethanol is heated under reflux.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-5-mercapto-1,3,4-thiadiazole.

-

-

Reaction Mechanism: The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide to form the 1,3,4-thiadiazole ring.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

The introduction of various substituents at the 5-position of the 1,3,4-thiadiazole ring is a key strategy for modulating its biological activity. A widely used method for the synthesis of these compounds is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine

-

Reactants: Substituted Benzoic Acid, Thiosemicarbazide, Phosphorus Oxychloride.

-

Procedure:

-

An equimolar mixture of the substituted benzoic acid and thiosemicarbazide is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated under reflux for a specified period (e.g., 30 minutes).

-

After cooling, the mixture is carefully poured into ice-cold water.

-

The acidic solution is neutralized with a saturated solution of potassium hydroxide.

-

The precipitated product is filtered, washed with water, dried, and recrystallized from a suitable solvent.[3]

-

-

Reaction Mechanism: The carboxylic acid is first converted to an acyl chloride by phosphorus oxychloride. This acyl chloride then reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which subsequently undergoes cyclodehydration to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

Landmark Compounds: Acetazolamide and Sulfamethizole

The discovery of acetazolamide and sulfamethizole marked a turning point in the therapeutic application of 1,3,4-thiadiazoles.

Acetazolamide: The Carbonic Anhydrase Inhibitor

Acetazolamide was one of the first non-mercurial diuretics and remains an important drug for the treatment of glaucoma, altitude sickness, and certain types of epilepsy.[4]

Experimental Protocol: Synthesis of Acetazolamide

The synthesis of acetazolamide is a multi-step process that typically starts from hydrazine hydrate and ammonium thiocyanate.

-

Formation of 1,2-Bis(thiocarbamoyl)hydrazine: Hydrazine hydrate is reacted with ammonium thiocyanate.[5]

-

Cyclization to 5-Amino-2-mercapto-1,3,4-thiadiazole: The intermediate from step 1 is treated with phosgene, leading to cyclization and the formation of the thiadiazole ring.[5]

-

Acetylation: The amino group of 5-amino-2-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to give the corresponding acetamido derivative.

-

Oxidation to the Sulfonyl Chloride: The mercapto group is oxidized with chlorine in an aqueous medium to form the sulfonyl chloride.

-

Amination to Acetazolamide: The sulfonyl chloride is then reacted with ammonia to yield the final product, acetazolamide.[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

Acetazolamide exerts its therapeutic effects by inhibiting the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to carbonic acid, which in turn dissociates into bicarbonate and hydrogen ions.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Acetazolamide.

Sulfamethizole: The Antibacterial Agent

Sulfamethizole is a sulfonamide antibiotic that was widely used for the treatment of urinary tract infections caused by susceptible bacteria.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfamethizole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial growth and replication.

Caption: Inhibition of Folic Acid Synthesis by Sulfamethizole.

Quantitative Data Summary

The following tables summarize key quantitative data for acetazolamide and sulfamethizole, providing a basis for comparison and further research.

Table 1: Physicochemical Properties of Acetazolamide and Sulfamethizole

| Property | Acetazolamide | Sulfamethizole |

| Molecular Formula | C₄H₆N₄O₃S₂ | C₉H₁₀N₄O₂S₂ |

| Molecular Weight | 222.2 g/mol [6] | 270.33 g/mol [7] |

| Melting Point | 258-259 °C[4] | 208-211 °C[8] |

| Solubility in Water | Very slightly soluble[9] | 529 mg/L (20 °C)[10] |

| pKa | 7.2 and 9.0[9] | 5.45 (at 25 °C)[10] |

Table 2: Antimicrobial Activity of Sulfonamides against Staphylococcus aureus

| Compound | MIC Range (µg/mL) against Clinical Isolates | Reference |

| Sulfonamide Derivative I | 32 - 128 | [11] |

| Sulfonamide Derivative II | 64 - 256 | [11] |